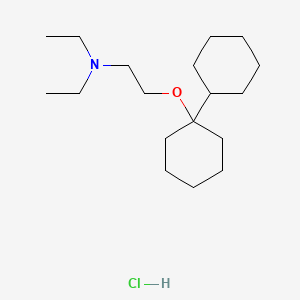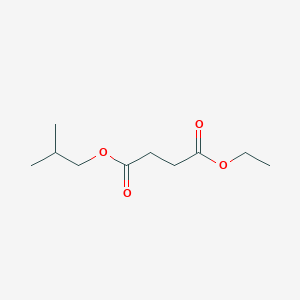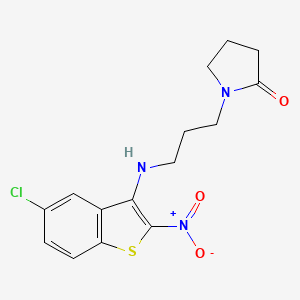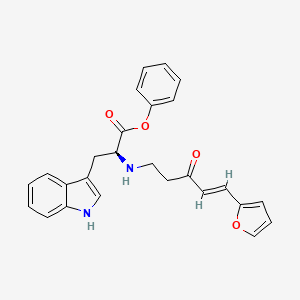
Triethylamine, 2-((1-cyclohexylcyclohexyl)oxy)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethylamine, 2-((1-cyclohexylcyclohexyl)oxy)-, hydrochloride is a chemical compound that belongs to the class of amines It is characterized by the presence of a triethylamine group and a cyclohexyl group attached to an oxygen atom, forming a hydrochloride salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triethylamine, 2-((1-cyclohexylcyclohexyl)oxy)-, hydrochloride typically involves the reaction of triethylamine with a cyclohexyl derivative under controlled conditions. One common method is the alkylation of triethylamine with a cyclohexyl halide in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using specialized equipment to ensure the purity and yield of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Triethylamine, 2-((1-cyclohexylcyclohexyl)oxy)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines.
Aplicaciones Científicas De Investigación
Triethylamine, 2-((1-cyclohexylcyclohexyl)oxy)-, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be used in the study of biological systems and as a potential drug candidate.
Medicine: It may have applications in the development of pharmaceuticals due to its unique chemical properties.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Triethylamine, 2-((1-cyclohexylcyclohexyl)oxy)-, hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylamine, 1-cyclohexyl-: Similar in structure but with a different alkyl group.
2-(1-Cyclohexenyl)ethylamine: Another cyclohexyl derivative with different functional groups.
Propiedades
Número CAS |
109643-62-1 |
|---|---|
Fórmula molecular |
C18H36ClNO |
Peso molecular |
317.9 g/mol |
Nombre IUPAC |
2-(1-cyclohexylcyclohexyl)oxy-N,N-diethylethanamine;hydrochloride |
InChI |
InChI=1S/C18H35NO.ClH/c1-3-19(4-2)15-16-20-18(13-9-6-10-14-18)17-11-7-5-8-12-17;/h17H,3-16H2,1-2H3;1H |
Clave InChI |
PKWYAKQBJWTSDF-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC1(CCCCC1)C2CCCCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![9-chloro-3-propylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene](/img/structure/B12736449.png)







